4-{2-CYCLOBUTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE
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Overview
Description
4-{2-CYCLOBUTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE is a heterocyclic compound that features a triazolopyrimidine core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves a mechanochemical approach using azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for such compounds typically involve scalable reactions that can be performed under controlled conditions to ensure high yield and purity. The microwave-mediated synthesis mentioned above is particularly promising for industrial applications due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
4-{2-CYCLOBUTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
4-{2-CYCLOBUTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-{2-CYCLOBUTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like phosphodiesterases, which play a role in various biological processes . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core but lacks the cyclobutyl and pyridine substituents.
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness
4-{2-CYCLOBUTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its cyclobutyl group and pyridine ring enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug development.
Properties
Molecular Formula |
C14H13N5 |
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Molecular Weight |
251.29g/mol |
IUPAC Name |
2-cyclobutyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H13N5/c1-2-11(3-1)13-17-14-16-9-6-12(19(14)18-13)10-4-7-15-8-5-10/h4-9,11H,1-3H2 |
InChI Key |
FEFJBMYRLLEJCU-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
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